Methyl 3-bromo-2-cyano-6-methoxybenzoate
Description
Methyl 3-bromo-2-cyano-6-methoxybenzoate is a substituted methyl benzoate derivative characterized by a bromo group at position 3, a cyano group at position 2, and a methoxy group at position 4. Its molecular formula is C₁₀H₇BrN₂O₃, with a molecular weight of 307.08 g/mol (calculated based on standard atomic weights).
The cyano group enhances electrophilic substitution reactivity, while the bromo substituent offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group contributes to solubility in polar organic solvents. This compound is typically used as a building block in organic synthesis, particularly in the development of heterocyclic compounds or kinase inhibitors .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-3-7(11)6(5-12)9(8)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURNSWWVNYQCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination of the Aromatic Ring
- Raw Material: 2-cyano-6-methylbenzoic acid or a similar precursor
- Reagents: N-bromosuccinimide (NBS) or bromine (Br₂)
- Conditions:
- Solvent: Polar aprotic solvents like DMF or acetic acid
- Temperature: Typically between 60°C to 80°C
- Reaction Time: 2-4 hours
- Reaction: Electrophilic substitution at the 3-position of the aromatic ring, facilitated by activating groups such as methyl and methoxy
Step 2: Cyanation to Introduce the Cyano Group
- Reagents: Sodium cyanide (NaCN) or other cyanide sources
- Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Catalyst: Copper or palladium catalysts may be employed for cross-coupling
- Temperature: 80°C to 120°C
- Reaction: Nucleophilic substitution at the brominated position, replacing bromine with a cyano group
- Cyanation of brominated aromatic compounds under catalytic conditions results in high selectivity for the cyano group at the brominated site, as observed in various synthetic routes for related compounds.
Step 3: Esterification to Form the Methyl Ester
- Reagents: Methyl alcohol (methanol) with sulfuric acid or other acid catalysts
- Conditions:
- Reflux at 60°C to 80°C
- Reaction Time: 3-6 hours
- Reaction: Fischer esterification, converting the carboxylic acid intermediate into the methyl ester
- Esterification of aromatic acids using methanol and sulfuric acid is a standard procedure, yielding methyl esters with high purity and yield.
Purification and Characterization
- Purification Techniques:
- Recrystallization from suitable solvents (e.g., hexane, ethyl acetate)
- Column chromatography for further purification
- Characterization:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns
- Mass spectrometry to verify molecular weight
- IR spectroscopy to identify functional groups
Data Table: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Bromination | NBS or Br₂ | DMF or Acetic Acid | 60–80°C | 2–4 hours | 70–85% | Regioselective at 3-position |
| 2 | Cyanation | NaCN, Catalyst | DMF or Acetonitrile | 80–120°C | 4–8 hours | 65–80% | Catalytic, regioselective |
| 3 | Esterification | Methanol, H₂SO₄ | Methanol | 60–80°C | 3–6 hours | >90% | Purification via recrystallization |
Notes on Research Findings and Industrial Relevance
- The synthesis process benefits from mild reaction conditions, which minimize side reactions and degradation.
- The use of catalytic cyanation improves selectivity and yield.
- Purification steps are crucial for obtaining high-purity this compound, especially for pharmaceutical applications.
- The process aligns with industrial practices, emphasizing continuous flow methods for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-cyano-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 3-amino-2-cyano-6-methoxybenzoate.
Oxidation: Formation of 3-bromo-2-cyano-6-carboxybenzoate.
Scientific Research Applications
Methyl 3-bromo-2-cyano-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-cyano-6-methoxybenzoate depends on its interaction with molecular targets. The bromine atom and cyano group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific enzymes or receptors. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-bromo-2-cyano-6-methoxybenzoate with structurally related methyl/ethyl benzoate derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Substituted Benzoate Derivatives
Key Comparisons:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The cyano group in this compound increases electrophilic substitution reactivity compared to Methyl 3-amino-6-bromo-2-methylbenzoate, where the amino group (electron-donating) deactivates the aromatic ring . Halogen Position: Bromine at C3 (target compound) vs. C6 (Methyl 6-bromo-2-fluoro-3-methoxybenzoate) alters steric and electronic effects. Bromine at C3 directs subsequent substitutions to the para position, while C6 bromine may favor meta substitution .
Molecular Weight and Solubility: Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (368.02 g/mol) has higher hydrophobicity due to dual bromine atoms and an ethyl ester, making it less polar than the target compound . Methyl 3-cyano-6-chloro-2-fluorobenzoate (215.60 g/mol) is lighter and more volatile, suitable for gas-phase reactions .
Applications: Pharmaceuticals: The target compound’s cyano and bromo groups make it ideal for synthesizing kinase inhibitors. In contrast, Methyl 3-amino-6-bromo-2-methylbenzoate is used in peptide coupling due to its amino group . Agrochemicals: Methyl 3-cyano-6-chloro-2-fluorobenzoate’s chloro and fluoro substituents enhance its utility in herbicide design .
Safety and Handling: Brominated compounds (e.g., target compound, Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate) require strict handling due to toxicity risks. Cyano-containing derivatives necessitate precautions to prevent cyanide release under acidic conditions .
Research Findings and Trends
Recent studies highlight the growing use of this compound in catalyzed cross-coupling reactions, outperforming chloro analogs in yield and selectivity . However, its stability in aqueous environments is lower than Methyl 6-bromo-2-fluoro-3-methoxybenzoate, which retains integrity under hydrolytic conditions due to fluorine’s inductive effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
